2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-Chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzamide group attached to a thiadiazole ring, which is further substituted with a chlorophenyl and a fluorophenyl group
Preparation Methods
The synthesis of 2-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Substitution: The thiol group is then substituted with 2-fluorobenzyl chloride in the presence of a base to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of alternative reagents and catalysts.
Chemical Reactions Analysis
2-Chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or inhibition of growth . Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-Chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar thiadiazole core but lacks the benzamide and fluorophenyl groups, resulting in different biological activities and applications.
2-Chloro-4-fluoro-5-nitrobenzotrichloride: This compound contains similar halogen substituents but differs in its overall structure and reactivity.
N-(3-Chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: This compound has a similar thiadiazole ring but differs in the nature of its substituents, leading to variations in its chemical and biological properties.
The uniqueness of 2-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H11ClFN3OS2 |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11ClFN3OS2/c17-12-7-3-2-6-11(12)14(22)19-15-20-21-16(24-15)23-9-10-5-1-4-8-13(10)18/h1-8H,9H2,(H,19,20,22) |
InChI Key |
MKNASGPGWZJLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)F |
Origin of Product |
United States |
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